molecular formula C12H12N2O2 B1341492 N-(4-aminophenyl)-5-methylfuran-2-carboxamide CAS No. 727387-19-1

N-(4-aminophenyl)-5-methylfuran-2-carboxamide

Cat. No. B1341492
CAS RN: 727387-19-1
M. Wt: 216.24 g/mol
InChI Key: ZNLDWGQJCVKSBK-UHFFFAOYSA-N
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Description

The compound "N-(4-aminophenyl)-5-methylfuran-2-carboxamide" is a derivative of furan carboxamide, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar furan carboxamide derivatives can offer insights into its characteristics. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues has been reported to yield compounds with significant anti-bacterial activities against drug-resistant bacteria .

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves multi-step reactions starting with basic furan compounds. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2

Scientific Research Applications

Structure-Activity Relationship and Bioavailability Enhancements

Research into the structure-activity relationships of compounds structurally related to N-(4-aminophenyl)-5-methylfuran-2-carboxamide, such as inhibitors of NF-kappaB and AP-1 gene expression, has shown the critical role of specific substituents for activity. These studies aim at improving oral bioavailability and providing insights into modifications that retain or enhance biological activity, while also considering factors like gastrointestinal permeability (Palanki et al., 2000).

Antiprotozoal Activity

Compounds related to N-(4-aminophenyl)-5-methylfuran-2-carboxamide have been synthesized and evaluated for their antiprotozoal activity, showcasing potent in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum. Such studies indicate the potential of these compounds in developing new treatments for protozoal infections (Ismail et al., 2004).

Anticancer Properties

The exploration of N-(4-aminophenyl)-5-methylfuran-2-carboxamide derivatives has extended into anticancer research, with synthesized compounds showing cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. Such findings contribute to the ongoing search for new chemotherapeutic agents (Hassan et al., 2014).

Chemical Synthesis and Pharmacological Applications

Other studies have focused on the synthesis of novel derivatives, exploring their potential pharmacological applications. For instance, the discovery of histone deacetylase inhibitors highlights the role of N-(4-aminophenyl)-5-methylfuran-2-carboxamide and its derivatives in developing new therapeutic agents targeting epigenetic modifications in cancer cells (Zhou et al., 2008).

Antibacterial Activity

Further research into N-(4-aminophenyl)-5-methylfuran-2-carboxamide derivatives has revealed their potential antibacterial activity, presenting a pathway for the development of new antibiotics. This is crucial in the fight against antibiotic-resistant bacterial strains, showing the broad applicability of these compounds in addressing global health challenges (Hassan et al., 2020).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific research, it’s difficult to predict .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s handled. For instance, similar compounds, such as 4-aminophenol, are considered hazardous and can cause harm if swallowed or inhaled .

Future Directions

The future directions in the study of this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on improving its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

N-(4-aminophenyl)-5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLDWGQJCVKSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589563
Record name N-(4-Aminophenyl)-5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-5-methylfuran-2-carboxamide

CAS RN

727387-19-1
Record name N-(4-Aminophenyl)-5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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